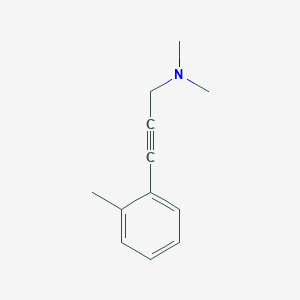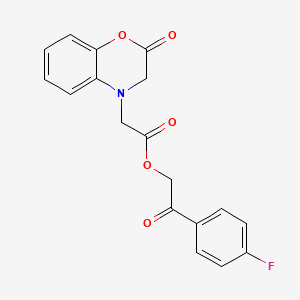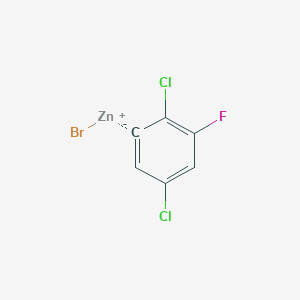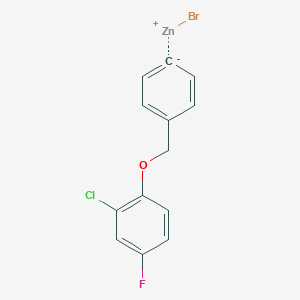
4-(2-Chloro-4-fluorophenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere at elevated temperatures.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction, depending on the desired transformation.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired biaryl product.
類似化合物との比較
Similar Compounds
4-(2-chloro-4-fluorophenoxymethyl)phenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
4-(2-chloro-4-fluorophenoxymethyl)phenylboronic acid: Often used in Suzuki-Miyaura coupling as the boronic acid partner.
4-(2-chloro-4-fluorophenoxymethyl)phenyl lithium: Used in various organic transformations, including nucleophilic additions.
Uniqueness
4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various reaction conditions make it a versatile reagent in organic synthesis.
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);2-chloro-4-fluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
OMTFOOBDJRQSNI-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)F)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


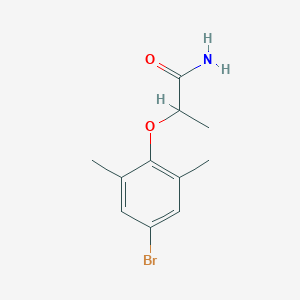
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
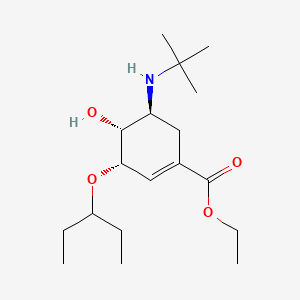
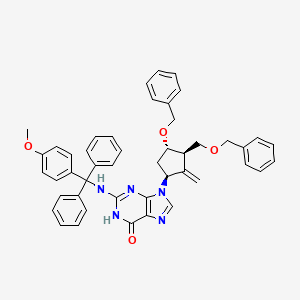
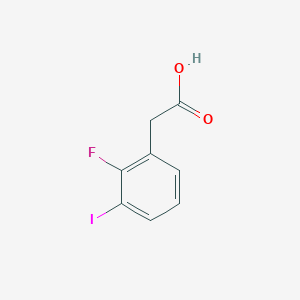
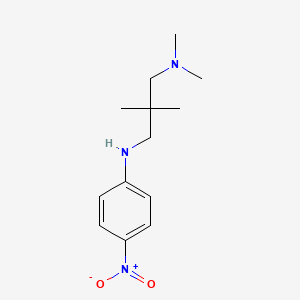
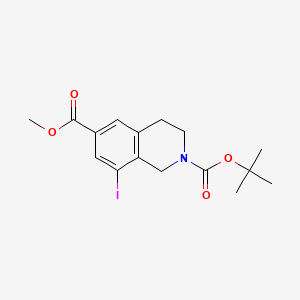
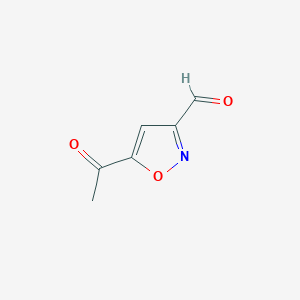
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)

